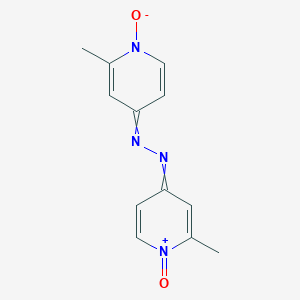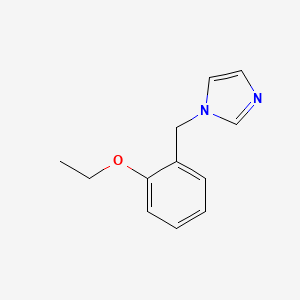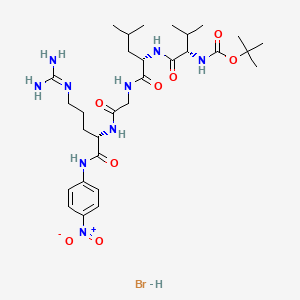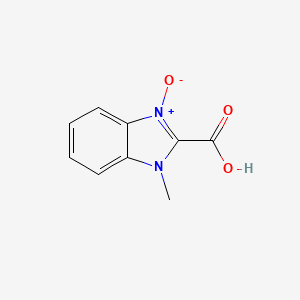
4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their significant pharmacological properties, including antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and chlorination reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The compound’s ability to intercalate into DNA can also contribute to its anticancer effects by preventing DNA replication and transcription .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial agent with a quinoline core.
Camptothecin: An anticancer compound with a quinoline-based structure.
Uniqueness: 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the quinoline ring enhances its potential as a versatile pharmacophore .
Properties
CAS No. |
1219022-82-8 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.709 |
IUPAC Name |
ethyl 4-amino-7-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
IDMYOJOYUVTLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)Cl)C |
Synonyms |
4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)



![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate](/img/structure/B566651.png)




